

Thermodynamic Properties of 1,3-Diiodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Diiodobenzene

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This technical guide provides a comprehensive overview of the thermodynamic properties of **1,3-diiodobenzene** (m-diiodobenzene), a key intermediate in various fields including organic synthesis, pharmaceuticals, and materials science.^{[1][2]} A thorough understanding of its thermodynamic characteristics is crucial for process optimization, reaction modeling, and ensuring the stability and purity of resulting compounds. This document compiles critically evaluated experimental data, outlines common experimental methodologies for their determination, and presents a generalized workflow for a key analytical technique.

Core Thermodynamic Data

The thermodynamic properties of **1,3-diiodobenzene** have been characterized through various experimental and computational methods. The following tables summarize the most critical quantitative data available, primarily from the National Institute of Standards and Technology (NIST) database.^[3]

Table 1: Phase Transition Properties

Property	Value	Units	Comments	Reference
Triple Point Temperature	307.34	K	Crystal 1, Liquid, and Gas equilibrium	[3]
Normal Boiling Temperature	558.15	K	At 101.325 kPa	[3]
Critical Temperature	879.0	K	Estimated	[3]
Critical Pressure	4809.84	kPa	Estimated	[3]
Melting Point	34-37 °C (307.15-310.15 K)	°C (K)	Literature value	[1]
Enthalpy of Fusion	16.0	kJ/mol	At triple point	[3]
Entropy of Fusion	51.9	J/mol·K	At 307.35 K	

Table 2: Enthalpy and Heat Capacity

Property	Value	Units	Temperature (K)	Pressure (kPa)	Comments	Reference
Standard Molar Enthalpy of Formation (crystal)	93.7	kJ/mol	298.15	100	[3]	
Enthalpy of Vaporization	70.0	kJ/mol	307.34	0.026	At triple point	[3]
Heat Capacity at Constant Pressure (Ideal Gas)	134.86	J/mol·K	300.0	100	[3]	
Heat Capacity at Saturation Pressure (Liquid)	210.0	J/mol·K	307.34	0.026	At triple point	[3]

Table 3: Density

State	Value	Units	Temperature (K)	Pressure (kPa)	Reference
Liquid (at Triple Point)	2370.0	kg/m ³	307.34	0.026	[3]
Gas (at Normal Boiling Point)	4.4	kg/m ³	558.15	101.325	[3]

Experimental Protocols

The determination of the thermodynamic properties of organic compounds like **1,3-diiiodobenzene** relies on a suite of well-established experimental techniques. While specific, detailed protocols for this particular compound are often found in primary literature that may be difficult to access, the general methodologies are described below.

Determination of Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.^[4] It is a powerful tool for determining the enthalpy of fusion (melting).

Methodology:

- Sample Preparation: A small, accurately weighed sample of **1,3-diiiodobenzene** (typically 1-5 mg) is hermetically sealed in an aluminum pan.^[4] An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes an initial isothermal period, a controlled heating ramp through the melting point of the sample, and a final isothermal period. A constant heating rate, for example, 2 K/min, is applied.^[5]
- Data Acquisition: During the heating process, the instrument records the differential heat flow between the sample and the reference. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.
- Data Analysis: The area under the melting peak is integrated to determine the total heat absorbed during the phase transition. This value, divided by the mass of the sample, gives the specific enthalpy of fusion (in J/g), which can then be converted to the molar enthalpy of fusion (in kJ/mol) using the molar mass of **1,3-diiiodobenzene**. The onset temperature of the peak is typically taken as the melting point.

Determination of Enthalpy of Combustion: Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.^{[6][7]} For organoiodine compounds, specialized techniques such as rotating-bomb calorimetry may be employed to ensure complete combustion and dissolution of products, although static-bomb calorimetry is also used.

Methodology:

- Sample Preparation: A known mass of **1,3-diiodobenzene** is pressed into a pellet and placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb".^[8] A small amount of water is added to the bomb to saturate the internal atmosphere and dissolve the combustion products. A fuse wire is positioned to be in contact with the sample.
- Assembly and Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.^{[9][10]}
- Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.
- Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature of the water is precisely measured over time until it reaches a maximum and then begins to cool.
- Analysis: The total heat released is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions. From the heat of combustion at constant volume (ΔU), the enthalpy of combustion at constant pressure (ΔH) can be calculated.

Determination of Vapor Pressure: Transpiration Method

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds.

Methodology:

- Sample Preparation: A sample of **1,3-diiodobenzene** is placed in a saturator, which is a tube packed with an inert material like glass beads to increase the surface area for evaporation.
- Experimental Setup: The saturator is placed in a thermostatically controlled environment to maintain a constant temperature. A stream of an inert gas, such as nitrogen, is passed through the saturator at a slow, controlled flow rate.
- Saturation and Trapping: The inert gas becomes saturated with the vapor of **1,3-diiodobenzene** as it passes through the saturator. The gas stream is then passed through a cold trap to condense the transported substance.
- Quantification: The mass of the condensed **1,3-diiodobenzene** is determined, typically by gas chromatography.
- Calculation: The vapor pressure is calculated from the mass of the transported substance, the volume of the carrier gas, and the temperature, using the ideal gas law.

Computational Studies

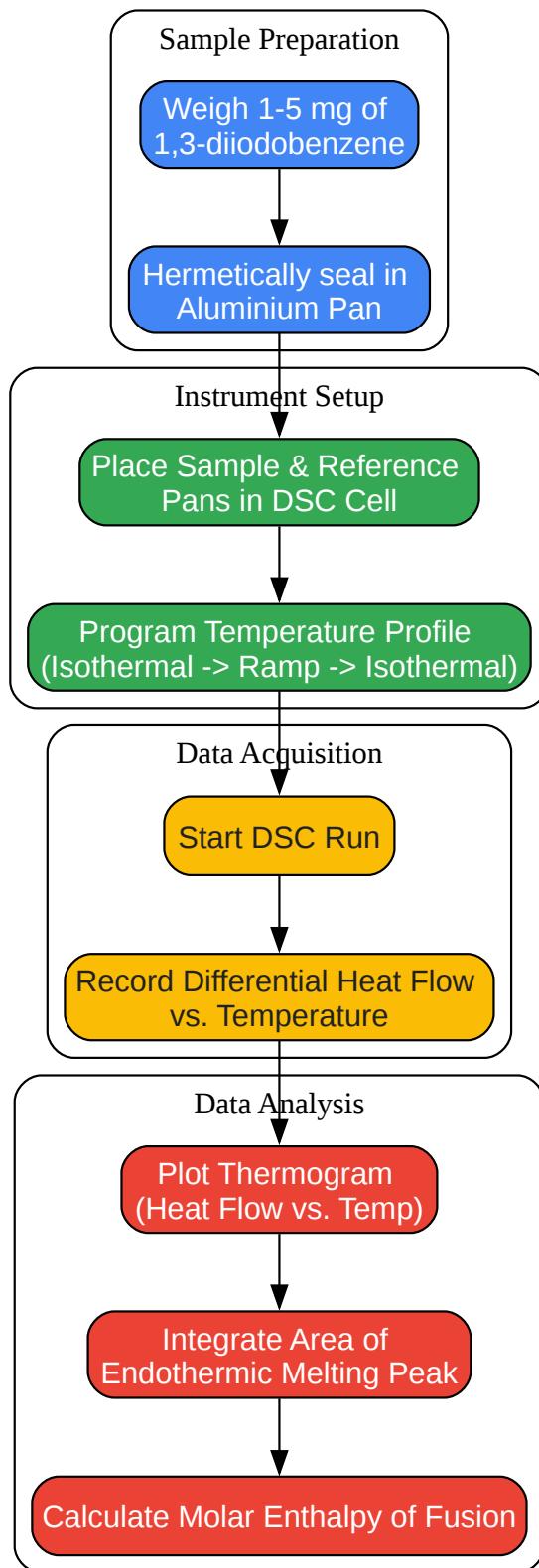
In addition to experimental measurements, computational quantum chemistry methods are increasingly used to predict the thermodynamic properties of molecules. Density Functional Theory (DFT) and other ab initio methods can provide valuable insights into properties like enthalpy of formation, entropy, and heat capacity.[11][12]

These methods involve solving the Schrödinger equation for the molecule to determine its electronic structure and energy.[13] From the calculated energies of optimized molecular geometries and their vibrational frequencies, thermodynamic properties can be derived using statistical mechanics.[12][13][14] For instance, the enthalpy of formation can be calculated from the computed atomization energy of the molecule.[15][16] While providing a powerful predictive tool, the accuracy of these calculations is highly dependent on the level of theory and basis set employed.[17]

Visualizations

Experimental Workflow: Differential Scanning Calorimetry (DSC)

The following diagram illustrates a generalized workflow for determining the enthalpy of fusion of **1,3-diiodobenzene** using DSC.



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Caption: Generalized workflow for determining the enthalpy of fusion using DSC.

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- To cite this document: BenchChem. [Thermodynamic Properties of 1,3-Diiodobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666199#thermodynamic-properties-of-1-3-diiodobenzene>]

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